molecular formula C16H16ClF2N5O2S B10967818 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide

2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide

Cat. No.: B10967818
M. Wt: 415.8 g/mol
InChI Key: FACYNXHYRJUNFZ-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide is a complex organic compound with significant applications in various fields of scientific research

Preparation Methods

The synthesis of 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole and thienopyrimidine intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to meet the demand for this compound in various applications .

Chemical Reactions Analysis

2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. .

Scientific Research Applications

2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving its molecular targets.

    Medicine: It has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of their functions. The pathways involved can vary depending on the specific application, but they often include key processes related to cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C16H16ClF2N5O2S

Molecular Weight

415.8 g/mol

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C16H16ClF2N5O2S/c1-6-8(3)27-15-11(6)16(26)24(9(4)20-15)21-10(25)5-23-7(2)12(17)13(22-23)14(18)19/h14H,5H2,1-4H3,(H,21,25)

InChI Key

FACYNXHYRJUNFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)CN3C(=C(C(=N3)C(F)F)Cl)C)C

Origin of Product

United States

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